![molecular formula C9H12Cl2O B14592596 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one CAS No. 61286-76-8](/img/structure/B14592596.png)
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichloro-2,2-dimethylbicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one typically involves the chlorination of bicyclo[3.2.0]hept-2-en-6-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and suitable solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.
科学的研究の応用
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to form stable complexes with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Lacks chlorine atoms, leading to different reactivity and applications.
Bicyclo[3.2.0]hept-2-en-6-one: A simpler structure without methyl or chlorine substitutions.
Uniqueness
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous .
特性
CAS番号 |
61286-76-8 |
|---|---|
分子式 |
C9H12Cl2O |
分子量 |
207.09 g/mol |
IUPAC名 |
7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12Cl2O/c1-8(2)4-3-5-6(8)9(10,11)7(5)12/h5-6H,3-4H2,1-2H3 |
InChIキー |
YLZIXTUHYFLLJV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2C1C(C2=O)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


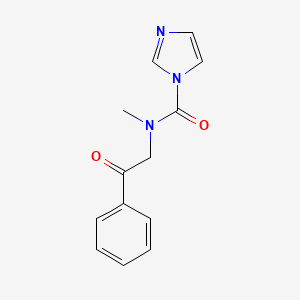
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
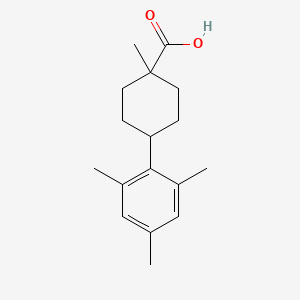
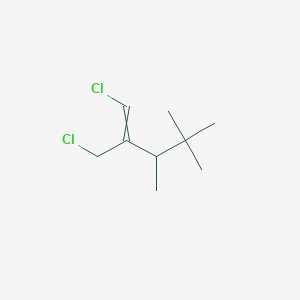
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
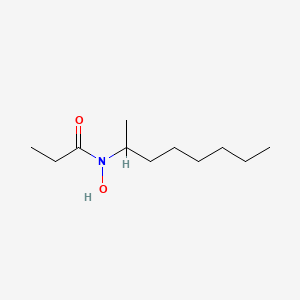
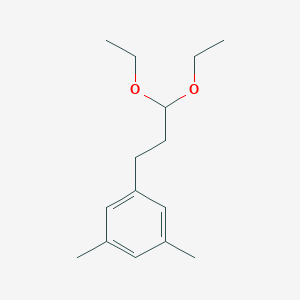
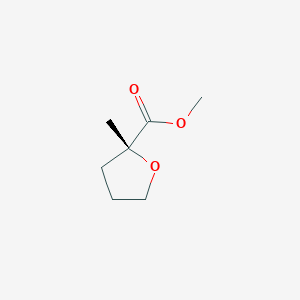
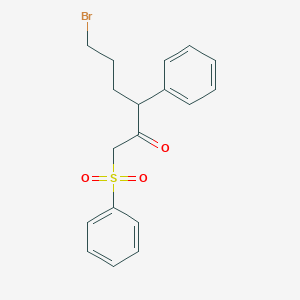

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
